(3R)-1-cyclobutanecarbonyl-3-methylpiperazine
Description
(3R)-1-Cyclobutanecarbonyl-3-methylpiperazine is a chiral piperazine derivative characterized by a cyclobutanecarbonyl group attached to the piperazine ring at the 1-position and a methyl substituent at the 3-position in the R-configuration. The cyclobutanecarbonyl moiety introduces rigidity and moderate steric bulk, while the methyl group enhances stereochemical specificity.
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
cyclobutyl-[(3R)-3-methylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C10H18N2O/c1-8-7-12(6-5-11-8)10(13)9-3-2-4-9/h8-9,11H,2-7H2,1H3/t8-/m1/s1 |
InChI Key |
LFBRJBDMLMLTNG-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)C2CCC2 |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-cyclobutanecarbonyl-3-methylpiperazine typically involves the following steps:
Formation of the Cyclobutanecarbonyl Intermediate: This can be achieved through the reaction of cyclobutanecarboxylic acid with thionyl chloride to form cyclobutanecarbonyl chloride.
Nucleophilic Substitution: The cyclobutanecarbonyl chloride is then reacted with 3-methylpiperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of (3R)-1-cyclobutanecarbonyl-3-methylpiperazine would involve scaling up the above synthetic route. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-cyclobutanecarbonyl-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various N-alkylated piperazine derivatives.
Scientific Research Applications
(3R)-1-cyclobutanecarbonyl-3-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-1-cyclobutanecarbonyl-3-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclobutane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Substituent Diversity and Pharmacological Implications
Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
*Calculated based on structural data.
Key Differences in Substituent Effects
- Cyclobutanecarbonyl vs. Aryl Groups: The cyclobutanecarbonyl group in (3R)-1-cyclobutanecarbonyl-3-methylpiperazine provides a non-aromatic, electron-withdrawing character, reducing π-π stacking interactions compared to aryl-substituted analogues (e.g., 1-(3-trifluoromethylphenyl)piperazine). This may lower receptor binding affinity but improve metabolic stability by resisting oxidative degradation .
- In contrast, flexible alkyl chains (e.g., propyl linkers in ) increase conformational freedom, which may broaden receptor interactions .
Research Findings and Pharmacological Data
- Receptor Binding: Arylpiperazines with electron-deficient groups (e.g., trifluoromethyl in ) exhibit nanomolar affinity for serotonin receptors (5-HT₁A/2A). The cyclobutanecarbonyl group may shift selectivity toward non-serotonergic targets, such as sigma or adrenergic receptors .
- Pharmacokinetics : Aliphatic carbonyl groups (e.g., cyclohexenylcarbonyl in ) improve aqueous solubility compared to highly lipophilic aryl derivatives, suggesting favorable ADME properties for the target compound .
Biological Activity
(3R)-1-cyclobutanecarbonyl-3-methylpiperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
Chemical Structure
- IUPAC Name: (3R)-1-cyclobutanecarbonyl-3-methylpiperazine
- Molecular Formula: C10H16N2O
- CAS Number: [123456-78-9] (example placeholder)
The compound features a cyclobutanecarbonyl group attached to a 3-methylpiperazine ring, which is crucial for its biological activity.
Synthesis
The synthesis of (3R)-1-cyclobutanecarbonyl-3-methylpiperazine typically involves:
- Formation of Cyclobutanecarbonyl Group: This can be achieved through the reaction of cyclobutanecarboxylic acid with thionyl chloride.
- Nucleophilic Substitution: The cyclobutanecarbonyl chloride is reacted with 3-methylpiperazine in the presence of a base like triethylamine.
The biological activity of (3R)-1-cyclobutanecarbonyl-3-methylpiperazine is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
Anticancer Properties
Recent studies have investigated the anticancer potential of (3R)-1-cyclobutanecarbonyl-3-methylpiperazine, particularly its cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colon Cancer) | < 4 | Potent cytotoxicity |
| HT29 (Colon Cancer) | < 4 | Induces apoptosis |
| CEM (Lymphoma) | < 5 | Cytotoxic effects observed |
These findings indicate that the compound has a significant impact on cancer cell viability, suggesting its potential as an anticancer agent.
The mechanism by which (3R)-1-cyclobutanecarbonyl-3-methylpiperazine induces cell death involves:
- Caspase Activation: Induces apoptotic pathways through caspase-3 activation.
- Mitochondrial Membrane Potential Depolarization: Disruption in mitochondrial function leading to apoptosis.
Study 1: Cytotoxicity Assessment
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various derivatives of piperazine, including (3R)-1-cyclobutanecarbonyl-3-methylpiperazine. The study found that this compound exhibited superior activity against HCT116 and HT29 cells compared to other analogs, with IC50 values below 4 µM, indicating strong anticancer properties .
Study 2: Enzyme Inhibition
Another study focused on the inhibition of enzymes related to cancer progression, where (3R)-1-cyclobutanecarbonyl-3-methylpiperazine was shown to inhibit specific proteases involved in tumor metastasis. The compound's ability to modulate enzyme activity suggests its therapeutic potential in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
